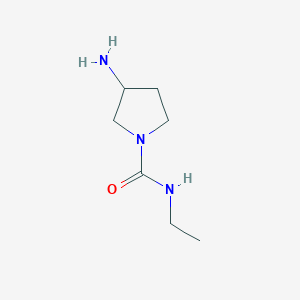

3-amino-N-ethyl-pyrrolidine-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-amino-N-ethylpyrrolidine-1-carboxamide |

InChI |

InChI=1S/C7H15N3O/c1-2-9-7(11)10-4-3-6(8)5-10/h6H,2-5,8H2,1H3,(H,9,11) |

InChI Key |

UJCRXTPCKWHFIK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N1CCC(C1)N |

Origin of Product |

United States |

Significance of Pyrrolidine Scaffolds in Advanced Organic Synthesis and Chemical Biology Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone scaffold in medicinal chemistry and organic synthesis. frontiersin.orgnih.gov Its prevalence in a vast array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as in numerous FDA-approved drugs, underscores its versatile and favorable properties for biological interactions. nih.govwikipedia.orgresearchgate.net The significance of the pyrrolidine scaffold is not merely due to its presence in nature, but is rooted in its unique structural and chemical characteristics that chemists leverage for the design of novel, biologically active compounds. nih.govnih.gov

A primary advantage of the pyrrolidine scaffold lies in its three-dimensional (3D) nature. researchgate.net Unlike flat, aromatic rings, the sp³-hybridized carbon atoms of the saturated pyrrolidine ring create a non-planar, puckered conformation. nih.gov This phenomenon, known as "pseudorotation," allows the scaffold to present its substituents in precise spatial orientations, enabling a more effective exploration of the pharmacophore space required for specific and high-affinity interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net This structural complexity and rigidity are considered advantageous in drug design. nih.gov

| Feature of Pyrrolidine Scaffold | Significance in Chemical Research | Reference |

|---|---|---|

| Three-Dimensional (3D) Structure | The non-planar, puckered conformation allows for precise spatial orientation of substituents, enhancing interaction with biological targets. nih.gov | nih.gov |

| Sp³-Hybridization | Contributes to a complex 3D shape, which is often more favorable for drug-receptor binding than flat sp² systems. researchgate.net | researchgate.net |

| Stereochemistry | The presence of chiral centers is crucial for developing stereoisomers with specific biological activities and for use in asymmetric synthesis. researchgate.net | researchgate.net |

| Natural Occurrence | Its presence in numerous natural products and FDA-approved drugs validates it as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net | nih.govresearchgate.net |

| Synthetic Versatility | Serves as a key building block and organocatalyst in a wide range of chemical transformations. nih.gov | nih.gov |

Historical Context and Evolution of Research on Pyrrolidine 1 Carboxamide Derivatives

The exploration of derivatives featuring the pyrrolidine-1-carboxamide (B1295368) moiety represents a focused trajectory within the broader field of pyrrolidine (B122466) chemistry. Research into this specific class has evolved from the synthesis of individual compounds to more advanced strategies for drug discovery. A notable area of investigation has been in the development of novel antimicrobial agents. nih.govacs.org

A significant milestone in the study of pyrrolidine carboxamides was their identification as a novel class of potent inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for anti-tuberculosis drugs. nih.gov Early research in this area involved high-throughput screening to identify initial lead compounds. The subsequent evolution of this research highlights a key trend in medicinal chemistry: the move towards more efficient synthesis and optimization methods. nih.gov

Initially, researchers relied on traditional chemical synthesis to create analogues for structure-activity relationship (SAR) studies. nih.gov However, the development and application of microtiter library synthesis, where small-scale parallel reactions are carried out in 96-well plates, revolutionized the optimization process. This strategy allowed for the rapid generation of a diverse library of pyrrolidine carboxamide derivatives, which could then be subjected to in situ activity screening without the need for time-consuming purification of each compound. nih.gov This iterative approach led to a more than 160-fold improvement in the potency of the lead compound. nih.gov

Beyond infectious diseases, the pyrrolidine carboxamide scaffold has been investigated for a range of other potential therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective effects, demonstrating the perceived versatility of this structural class. ontosight.ai The historical progression shows a clear path from initial discovery to the application of sophisticated chemical and biological tools to refine and optimize these derivatives for specific biological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Principles for 3 Amino N Ethyl Pyrrolidine 1 Carboxamide Derivatives

Conformational Analysis and its Influence on Molecular Recognition and Interactions

The five-membered pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation adopted by the ring is crucial as it dictates the three-dimensional arrangement of its substituents, which in turn governs how the molecule recognizes and interacts with its biological target.

The puckering of the pyrrolidine ring can be controlled by the strategic placement of substituents. nih.gov For instance, substituents at the C-4 position have a significant impact on the conformational equilibrium between Cγ-exo and Cγ-endo envelope conformers. nih.gov This conformational preference influences the orientation of other groups on the ring, affecting how the molecule fits into a binding pocket. nih.govacs.org Hydroxylation at different positions on the pyrrolidine ring, for example, has been shown to have a substantial impact on the cis-trans isomerization of adjacent peptide bonds, a key factor in molecular recognition. acs.orgresearchgate.net Substituents determine the ring's conformation, which then influences backbone dihedral angles and the strength of interactions with target proteins. acs.org

In the context of 3-amino-N-ethyl-pyrrolidine-1-carboxamide, the relative orientation of the 3-amino group and the 1-carboxamide moiety is directly controlled by the ring's pucker. These two groups are often critical for forming hydrogen bonds or other key interactions with a biological target. A shift in the conformational equilibrium can alter the distance and angle between these pharmacophoric elements, potentially leading to a dramatic change in binding affinity and biological activity. Therefore, understanding and controlling the conformational landscape of the pyrrolidine scaffold is a primary objective in the design of its derivatives.

| Conformational State | Key Structural Feature | Impact on Molecular Recognition | Potential Interaction Type |

|---|---|---|---|

| Cγ-exo Pucker | Axial orientation of a C4 substituent | Alters the spatial presentation of C3 and N1 substituents. | May favor or disfavor binding depending on target topology. |

| Cγ-endo Pucker | Equatorial orientation of a C4 substituent | Presents a different vector for C3 and N1 substituents compared to exo. | Can lead to altered hydrogen bonding patterns or steric clashes. |

| Restricted Conformation (e.g., in bicyclic analogs) | Locked ring pucker | Reduces conformational entropy upon binding, potentially increasing affinity. | Provides a rigid framework for precise positioning of interacting groups. |

Impact of Substituent Effects on Reactivity and Intramolecular Interactions

Substituents on the pyrrolidine ring or the N-ethyl-carboxamide side chain can profoundly influence the molecule's reactivity and intramolecular interactions through electronic and steric effects. The nitrogen atom of the pyrrolidine ring is a secondary amine, conferring basicity to the scaffold. nih.gov Substituents, particularly at the C-2 position, can alter the pKa of this nitrogen, which can affect its protonation state at physiological pH and its ability to act as a hydrogen bond donor or acceptor. nih.gov

The reactivity of the carboxamide group can also be modulated. Electron-withdrawing groups on the pyrrolidine ring can increase the electrophilicity of the amide carbonyl carbon, making it more susceptible to nucleophilic attack, though amides are generally the least reactive of the carboxylic acid derivatives. youtube.com Conversely, electron-donating groups can decrease its reactivity. These electronic effects can be critical if the molecule's mechanism of action involves covalent bond formation with the target.

Intramolecular interactions, such as hydrogen bonds, can also be influenced by substituents. For example, a hydroxyl group introduced onto the pyrrolidine ring could form an intramolecular hydrogen bond with the 3-amino group or the amide oxygen. Such an interaction would stabilize a specific conformation, pre-organizing the molecule for binding to its target and reducing the entropic penalty of binding. Computational studies have shown that intramolecular C-H···O hydrogen bonds can be significant in determining the preferred conformation of N-substituted pyrrolidines. researchgate.net

| Substituent Type (at Pyrrolidine Ring) | Impact on Reactivity | Influence on Intramolecular Interactions | Example Effect |

|---|---|---|---|

| Electron-Withdrawing (e.g., -F, -CF3) | Decreases basicity of ring nitrogen; may increase electrophilicity of amide carbonyl. | Can participate in stereoelectronic effects (e.g., gauche effect) that stabilize specific conformers. | A fluorine substituent can stabilize a Cγ-exo pucker through hyperconjugation. nih.gov |

| Electron-Donating (e.g., -CH3, -OCH3) | Increases basicity of ring nitrogen; may decrease electrophilicity of amide carbonyl. | Can introduce steric hindrance that disfavors certain conformations. | A methyl group can sterically favor one ring pucker over another. |

| Hydrogen Bond Donor/Acceptor (e.g., -OH, -NH2) | Can act as a catalyst for intramolecular reactions. | Can form intramolecular hydrogen bonds, locking the conformation. | A 4-hydroxy group can influence the cis/trans equilibrium of an adjacent proline residue. acs.org |

Stereochemical Purity and its Research Implications on Specificity

The this compound core contains a chiral center at the C-3 position. The synthesis of this compound can result in either a racemic mixture (containing both the (R) and (S) enantiomers) or an enantiomerically pure form. In pharmacological research, the use of enantiomerically pure compounds is of paramount importance. wisdomlib.org

Biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com Consequently, the two enantiomers of a chiral drug can interact with a biological target in fundamentally different ways, leading to significant differences in their biological activity, potency, metabolism, and toxicity. nih.govlongdom.org One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause undesirable or toxic effects. mdpi.comlongdom.org

Therefore, research on derivatives of this compound necessitates careful control and characterization of stereochemistry. The implications are profound:

Specificity and Potency: A single enantiomer often exhibits significantly higher affinity and specificity for the target protein. This is because its three-dimensional arrangement of atoms complements the chiral binding site more precisely than its mirror image.

Pharmacokinetics: Enantiomers can be metabolized at different rates by enzymes, leading to different plasma concentrations and durations of action.

Scaffold Modification Strategies: Bioisosteric Replacements and Analog Design

To optimize the properties of a lead compound like this compound, medicinal chemists employ various scaffold modification strategies. Two key approaches are bioisosteric replacement and analog design.

Bioisosteric replacement involves substituting an atom or a group of atoms in the molecule with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while enhancing other characteristics like metabolic stability, solubility, or oral bioavailability. cambridgemedchemconsulting.comnih.gov For the core scaffold, several bioisosteric replacements could be considered:

Pyrrolidine Ring Analogs: The pyrrolidine ring could be replaced by other five- or six-membered heterocycles like piperidine, thiazolidine, or even a constrained bicyclic system to alter basicity and conformational properties.

Amide Bond Isosteres: The amide bond is susceptible to hydrolysis by proteases. It could be replaced with more stable mimics such as a reverse amide, an ester, a ketone, or a stable five-membered ring like a 1,2,4-oxadiazole.

Functional Group Replacements: The amino group could be replaced with a hydroxyl or methylamino group to modulate its hydrogen bonding capacity and basicity. The ethyl group could be replaced with other alkyl groups, a cyclopropyl group, or a group containing fluorine to alter lipophilicity and metabolic stability. cambridgemedchemconsulting.com

Analog design is a broader strategy that involves systematic structural modifications to explore the chemical space around a lead compound. researchgate.netdrugdesign.org This could involve:

Homologation: Increasing the length of the N-ethyl chain to probe for additional hydrophobic interactions.

Ring Expansion/Contraction: Synthesizing analogs with azetidine (4-membered) or piperidine (6-membered) rings.

Positional Isomerism: Moving the amino group from the 3-position to the 2- or 4-position of the pyrrolidine ring.

Constrained Analogs: Introducing additional rings or bulky groups to lock the molecule into a specific, biologically active conformation. drugdesign.org

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Pyrrolidine Ring | Piperidine, Thiazolidine, Azetidine | Modify ring pucker, basicity, and vector of substituents. |

| Carboxamide (-CONH-) | Reverse Amide (-NHCO-), Ketone (-CO-CH2-), 1,2,4-Oxadiazole | Improve metabolic stability against proteases, alter H-bonding pattern. |

| 3-Amino Group (-NH2) | Hydroxyl (-OH), Methylamino (-NHCH3), Methane sulfonamide (-NHSO2CH3) | Modulate basicity, hydrogen bonding capability, and polarity. |

| N-Ethyl Group (-CH2CH3) | Cyclopropyl, Isopropyl, 2-Fluoroethyl | Alter lipophilicity, steric bulk, and block metabolic oxidation. |

Designing Derivatives for Specific Binding Site Interactions and Probing Mechanistic Pathways

The rational design of derivatives aims to achieve high-affinity, selective binding to a specific biological target. This process often leverages structural information about the target's binding site, obtained from techniques like X-ray crystallography or cryo-electron microscopy. nih.gov With a model of the binding site, derivatives can be designed to form specific, favorable interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with key amino acid residues. researchgate.netbakerlab.org

For the this compound scaffold, a design strategy might involve:

Anchoring: Utilizing the 3-amino group and the carboxamide oxygen to form key hydrogen bonds that anchor the molecule in the binding pocket.

Probing: Systematically adding substituents at various positions on the pyrrolidine ring or the N-ethyl group to explore unoccupied pockets within the binding site. For example, extending the N-ethyl group to an N-phenylethyl group could probe for a hydrophobic pocket.

Selectivity: Introducing bulky or charged groups that sterically or electrostatically clash with the binding sites of off-target proteins, thereby enhancing selectivity for the desired target.

Derivatives can also be designed as chemical probes to investigate biological processes and mechanistic pathways. acs.orgyoutube.comnih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to modulate that protein's function in a controlled manner. nih.gov Key features of a good chemical probe include high potency and selectivity. nih.gov

To this end, derivatives of this compound could be modified by incorporating:

Reporter Tags: A fluorescent group or a biotin (B1667282) tag could be attached (often via a flexible linker) to visualize the molecule's location in cells or to isolate its protein target from a complex mixture. acs.org

Photoaffinity Labels: A photoreactive group (e.g., an azide or diazirine) can be incorporated. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, enabling definitive identification of the target protein.

Reactive Groups: A mild electrophile could be included to act as a "warhead" that covalently modifies a specific nucleophilic residue (like cysteine or serine) in the binding site. This can be used to assess target engagement and to create irreversible inhibitors. youtube.com

By using such carefully designed derivatives, researchers can confirm the molecular target of a compound, elucidate its mechanism of action, and validate its potential as a starting point for therapeutic development. nih.gov

Computational and Theoretical Investigations of 3 Amino N Ethyl Pyrrolidine 1 Carboxamide

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to solve the electronic structure of a molecule, from which various properties can be derived.

For derivatives of pyrrolidine (B122466) carboxamide, DFT calculations have been employed to optimize molecular geometry and explore electronic characteristics. tandfonline.com A key area of investigation is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests higher reactivity.

In studies of related N-(substituted) sulfonyl carboxamides bearing a pyrrolidine moiety, DFT calculations were performed using the DMol3 module. tandfonline.com These studies assess the HOMO-LUMO energy gap and the molecular electrostatic potential (MEP). The MEP map reveals the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for understanding intermolecular interactions. tandfonline.com For similar carboxamide structures, the carbonyl and sulfonamide groups were identified as key sites for potent activity based on charge distribution analysis. tandfonline.com

Table 1: Representative Quantum Chemical Calculation Data for Pyrrolidine Derivatives

| Parameter | Description | Typical Value Range | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6 to -9 eV | tandfonline.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1 to -3 eV | tandfonline.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4 to 6 eV | tandfonline.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. | Varies by region | tandfonline.com |

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational flexibility and structural stability of a compound like 3-amino-N-ethyl-pyrrolidine-1-carboxamide in a simulated physiological environment. nih.govnih.gov

An MD simulation begins with an initial structure, often derived from quantum chemical calculations or experimental data, which is then placed in a simulated environment (e.g., a water box). mdpi.com The forces on each atom are calculated, and the simulation evolves the system's trajectory over time, generating a large ensemble of molecular structures. nih.gov

Analysis of the MD trajectory can reveal:

Conformational Sampling : By exploring the potential energy surface, MD identifies the most stable and frequently occurring conformations (shapes) of the molecule. This is crucial as a molecule's biological activity is often dependent on its specific three-dimensional shape. nih.gov

Dynamic Stability : The stability of the molecule and its complexes with biological targets can be assessed by monitoring metrics such as the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) over the simulation time. mdpi.comnih.gov A stable RMSD indicates that the system has reached equilibrium, while RMSF highlights flexible regions of the molecule. mdpi.com In studies of inhibitors binding to proteins, MD simulations lasting from nanoseconds to microseconds are used to confirm the stability of the ligand-protein complex. mdpi.comresearchgate.net

Molecular Docking Studies for Predicting Ligand-Target Interaction Modes and Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov

The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the strength of the interaction. researchgate.net The results provide insights into:

Binding Modes : Docking reveals the specific pose and conformation the ligand adopts within the target's active site. researchgate.net

Ligand-Target Interactions : It identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. researchgate.net

Mechanistic Insights : By understanding how a molecule binds to a specific target, researchers can hypothesize its biological function. For example, in studies of related pyrrolidine carboxamides, docking into the active site of tyrosyl-tRNA synthetase revealed good binding scores (up to -10.0 Kcal/mol), suggesting a potential antibacterial mechanism. tandfonline.com

Table 2: Example of Molecular Docking Results for Pyrrolidine Carboxamide Analogues

| Target Protein | PDB ID | Ligand | Binding Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Tyrosyl-tRNA Synthetase | 1JIJ | Pyrrolidine-2,5-dione derivative | -10.0 | Not specified | tandfonline.com |

| Histone Deacetylase 6 (HDAC6) | Not specified | Novel inhibitor | -7.44 to -10.69 | Not specified | researchgate.net |

| c-Jun N-terminal kinase-1 (JNK-1) | Not specified | Aminopyridine carboxamide | Not specified | Not specified | researchgate.net |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. This is achieved by identifying the structures and energies of reactants, intermediates, products, and, crucially, the transition states (TS) that connect them.

For the synthesis of related pyrrolidine ring systems, computational studies have elucidated complex reaction pathways. researchgate.net For instance, the mechanism for synthesizing pyrrolidinedione derivatives has been investigated, revealing the energy barriers for key steps like cyclization and tautomerization. researchgate.net In one study, the cyclization step was found to have a low energy barrier (11.9 kJ mol⁻¹), while a necessary preceding tautomerization step had a very high energy barrier (178.4 kJ mol⁻¹), identifying it as the rate-limiting step of the reaction. researchgate.net

In Silico Prediction of Reactivity and Selectivity for Research Design

In silico (computational) methods are increasingly used to predict the reactivity and selectivity of chemical compounds before they are synthesized in a lab. This predictive power helps in the rational design of research projects and the prioritization of synthetic targets.

Predictions of reactivity can be derived from the quantum chemical calculations described in section 5.1. The energies and distributions of HOMO and LUMO orbitals can predict where a molecule is most likely to undergo electrophilic or nucleophilic attack. tandfonline.com The Molecular Electrostatic Potential (MEP) map also provides a clear guide to reactive sites. tandfonline.com

For example, in a series of synthesized carboxamide derivatives, the HOMO and LUMO were found to be primarily located on the sulfonamido and succinimide (B58015) groups, indicating these as the primary sites of chemical activity. tandfonline.com Such computational predictions allow researchers to anticipate the outcome of a reaction, design more efficient synthetic routes, and modify molecular structures to enhance desired properties or activities.

Advanced Analytical Characterization Methodologies for 3 Amino N Ethyl Pyrrolidine 1 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-amino-N-ethyl-pyrrolidine-1-carboxamide. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the ethyl group protons (a triplet and a quartet), the protons of the pyrrolidine (B122466) ring, and the protons of the amino and amide groups. The chemical shifts (δ) and coupling constants (J) of the pyrrolidine ring protons are particularly informative for determining the substitution pattern and stereochemistry. In derivatives, the introduction of various substituents will lead to predictable changes in the chemical shifts of nearby protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the carboxamide, the carbons of the pyrrolidine ring, and the carbons of the N-ethyl group. The chemical shift of the carbonyl carbon is typically in the range of 170-180 ppm.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity.

COSY experiments would reveal proton-proton couplings, for instance, between the CH and CH₂ protons within the pyrrolidine ring and between the CH₂ and CH₃ protons of the ethyl group.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl-CH₃ | ~1.1 | ~15 |

| Ethyl-CH₂ | ~3.2 | ~35 |

| Pyrrolidine-CH₂ (multiple) | 1.8 - 3.5 | 30 - 55 |

| Pyrrolidine-CH | ~3.8 | ~50 |

| Amide-NH | ~6.5 | - |

| Amino-NH₂ | ~1.5 - 2.5 | - |

| Carbonyl-C=O | - | ~175 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Both electrospray ionization (ESI) and electron ionization (EI) techniques can be utilized.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. For this compound (C₇H₁₅N₃O), the expected monoisotopic mass is approximately 157.1215 g/mol . In ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 158.1293.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Cleavage of the N-ethyl group.

Loss of the amino group.

Ring opening of the pyrrolidine moiety.

Cleavage of the carboxamide bond.

The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound and its derivatives.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 158.1293 | Protonated molecular ion |

| [M-NH₂]⁺ | 142.1182 | Loss of the amino group |

| [M-C₂H₅]⁺ | 128.0926 | Loss of the ethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound and to study intermolecular interactions such as hydrogen bonding.

Functional Group Identification: The IR spectrum of this compound would show characteristic absorption bands for the following functional groups:

N-H stretching: The primary amine (-NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹, while the secondary amide (N-H) will show a single band in the same region.

C=O stretching: A strong absorption band corresponding to the amide carbonyl group will be present in the range of 1630-1680 cm⁻¹. The position of this band can be influenced by hydrogen bonding.

C-N stretching: Absorptions for the C-N bonds of the amine and amide will appear in the 1000-1350 cm⁻¹ region.

C-H stretching: Bands for the aliphatic C-H bonds of the ethyl and pyrrolidine groups will be observed around 2850-3000 cm⁻¹.

Hydrogen Bonding Analysis: The position and shape of the N-H and C=O stretching bands can provide insights into the extent of hydrogen bonding in the sample. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amide N-H and carbonyl oxygen, as well as the amino group, would lead to a broadening and shifting of these bands to lower wavenumbers.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Amine N-H Stretch | 3300 - 3500 | Medium |

| Amide N-H Stretch | 3250 - 3450 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| Amide C=O Stretch | 1630 - 1680 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1000 - 1350 | Medium |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the atomic arrangement can be generated.

Intermolecular Packing Analysis: X-ray crystallography also elucidates how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds, which play a crucial role in the stability of the crystal structure. The amino and amide groups of this compound are expected to participate in a network of hydrogen bonds, influencing the packing arrangement.

Chromatographic Techniques (HPLC, GC) for Purity Assessment, Separation of Isomers, and Derivatization Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for assessing the purity of this compound, separating potential isomers, and analyzing derivatized forms of the molecule.

Purity Assessment: Both HPLC and GC can be used to determine the purity of a sample by separating the target compound from any impurities or byproducts from a synthesis. The area of the peak corresponding to the compound of interest relative to the total area of all peaks gives a measure of its purity.

Separation of Isomers: Chiral stationary phases in both HPLC and GC are employed for the separation of enantiomers. This is particularly important for this compound, as the 3-position of the pyrrolidine ring is a stereocenter. The ability to separate and quantify the individual enantiomers is critical in many applications.

Derivatization Analysis: Derivatization is often employed to improve the chromatographic properties or detectability of the compound. For GC analysis, the amino and amide groups may be derivatized to increase volatility. For HPLC, derivatization with a chromophore or fluorophore can enhance UV or fluorescence detection.

Spectroscopic Techniques for Chiral Analysis (e.g., Vibrational Circular Dichroism)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the analysis of chiral molecules like this compound in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

The VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry of the chiral center at the 3-position of the pyrrolidine ring can be unambiguously determined. This technique is particularly valuable as it provides structural information in the solution phase, which is often more relevant to the molecule's behavior in biological or chemical systems than the solid-state structure determined by X-ray crystallography. The VCD signals arising from the vibrations of the chiral pyrrolidine ring and the amide group are especially sensitive to the molecule's stereochemistry.

Role As a Versatile Chemical Scaffold and Building Block in Research Endeavors

Application in the Construction of Complex Heterocyclic Systems and Novel Scaffolds

The pyrrolidine (B122466) framework is a cornerstone in the synthesis of novel heterocyclic systems due to its favorable stereochemical properties and synthetic accessibility. nih.govorganic-chemistry.org Derivatives of 3-aminopyrrolidine (B1265635), a core component of the title compound, serve as key intermediates for generating diverse molecular scaffolds with potential biological activity. nih.govgoogle.com The amino and carboxamide moieties on the 3-amino-N-ethyl-pyrrolidine-1-carboxamide scaffold provide chemically distinct handles for synthetic elaboration. The primary amine can readily participate in reactions such as amidation, alkylation, and reductive amination, while the urea-like carboxamide group offers specific hydrogen bonding capabilities.

Researchers have utilized the 3-aminopyrrolidine core to construct novel inhibitors for various enzymes. For instance, a series of compounds incorporating the (S)-3-aminopyrrolidine scaffold was identified as dual inhibitors of Abl and PI3K kinases, which are implicated in chronic myeloid leukemia. nih.gov The synthesis of such complex molecules often involves multi-step sequences where the pyrrolidine ring is introduced as a central, conformationally constrained element to correctly orient other functional groups for target binding. The ability to build upon this scaffold allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. researchgate.netmdpi.com

Table 1: Examples of Complex Scaffolds Derived from Pyrrolidine-based Precursors

| Precursor Scaffold | Resulting Heterocyclic System/Scaffold | Research Application Area |

|---|---|---|

| (S)-3-aminopyrrolidine | Pyrrolidinyl-based pyrimidines | Dual Abl/PI3K Kinase Inhibition nih.gov |

| 4-hydroxy-proline | Pyrrolidine-fused quinoxalines | Antiviral Agents (Hepatitis C) nih.gov |

| Prolinol | Pyrrolidinyl-substituted imidazoles | NS5A Replication Complex Inhibition nih.gov |

| Pyrrolidine-2-carboxamide | Pyrrolidinyl-methanamine derivatives | Dopamine Antagonists nih.gov |

Utility in Peptide Mimetic Design and Foldamer Research

Peptide mimetics are compounds designed to replicate the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. Foldamers are unnatural oligomers that adopt specific, well-defined secondary structures, similar to proteins and nucleic acids. nih.gov The pyrrolidine ring, being the core structure of the amino acid proline, plays a crucial role in determining the secondary structure of proteins by introducing conformational constraints. wikipedia.org

This inherent conformational rigidity makes pyrrolidine derivatives, such as this compound, attractive building blocks for peptide mimetics and foldamers. nih.gov By incorporating this scaffold into an oligomer chain, researchers can induce specific turns and folds, thereby mimicking bioactive conformations like α-helices or β-sheets. The functional groups on the scaffold allow for its covalent linkage into a larger chain and for the attachment of side chains that can mimic the residues of natural amino acids. The development of such synthetic backbones provides access to a new chemical space beyond natural biopolymers, offering novel tools to study biological processes and create new therapeutic agents. nih.gov

Table 2: Pyrrolidine-based Units in Foldamer and Peptidomimetic Design

| Monomer/Building Block | Resulting Structure Type | Key Structural Feature |

|---|---|---|

| β-amino acids (cyclic) | β-peptide foldamers | Formation of stable helical structures nih.gov |

| N-alkyl glycines (peptoids) | Peptoid oligomers | Mimicry of peptide secondary structures with protease resistance nih.gov |

| Proline derivatives | Peptide-foldamer chimeras | Induction of specific turns and conformational control wikipedia.org |

| Aromatic oligoamides | Aromatic foldamers | Rigid backbones with predictable folding patterns nih.gov |

Research into its Potential as a Ligand for Metal Complexes or Organocatalysis

The field of asymmetric synthesis heavily relies on chiral catalysts to produce enantiomerically pure compounds. Chiral pyrrolidine derivatives have emerged as a privileged class of organocatalysts, capable of promoting a wide range of chemical transformations with high efficiency and stereoselectivity. nih.gov The nitrogen atom of the pyrrolidine ring is often central to the catalytic mechanism, for instance, through the formation of enamine or iminium ion intermediates.

Furthermore, the functional groups present in this compound—specifically the ring nitrogen, the exocyclic primary amine, and the carbonyl oxygen of the carboxamide—can act as donor atoms for coordinating metal ions. This makes the compound a potential candidate for use as a ligand in the design of novel metal complexes. mdpi.com Such complexes can themselves be used as catalysts in various chemical reactions. The chelation of a metal ion by a chiral ligand like a 3-aminopyrrolidine derivative can create a well-defined chiral environment around the metal center, enabling its use in asymmetric catalysis. researchgate.net While direct studies on this compound as a catalyst or ligand are not prominent in the literature, the extensive use of related structures underscores its potential in these areas. nih.govresearchgate.net

Table 3: Catalytic Applications of Pyrrolidine-based Scaffolds

| Catalyst Type | Pyrrolidine Derivative Example | Type of Reaction Catalyzed |

|---|---|---|

| Organocatalyst | Diarylprolinol silyl (B83357) ethers | Asymmetric aldol (B89426) and Michael reactions nih.gov |

| Organocatalyst | Proline | Aldol condensation, Mannich reaction wikipedia.org |

| Metal Complex Ligand | L-proline | Copper-catalyzed N-arylation reactions mdpi.com |

| Metal Complex Ligand | Pyrrolidine carboxamides | Potential for various transition metal-catalyzed reactions researchgate.net |

Development of Chemical Probes for Biological System Interrogation and Mechanistic Studies

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function or to validate it as a therapeutic target. These tools are essential for chemical biology and drug discovery. The design of a chemical probe requires a scaffold that can be readily modified to incorporate reporter tags (e.g., fluorescent dyes), affinity labels, or photoreactive groups without losing affinity for the target.

The this compound structure represents a suitable scaffold for developing such probes. Its core can serve as the recognition element that binds to a biological target. The primary amino group at the C-3 position is a particularly useful site for synthetic modification. It can be selectively functionalized to attach various moieties needed for the probe's function, such as a fluorophore for imaging studies or a biotin (B1667282) tag for affinity purification experiments. While specific probes based on this exact molecule are not widely documented, the general principles of probe design and the synthetic tractability of aminopyrrolidines suggest its utility in this research area.

Contribution to the Fundamental Understanding of Molecular Recognition Phenomena and Chemo-Biological Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. Understanding these interactions is fundamental to biology and medicinal chemistry. The conformationally restricted nature of the pyrrolidine ring provides a rigid scaffold that reduces the entropic penalty upon binding to a target, often leading to higher affinity and selectivity. researchgate.net

The functional groups of this compound are well-suited to participate in key molecular recognition events. The primary amine and the N-H of the carboxamide can act as hydrogen bond donors, while the carbonyl oxygen and the ring nitrogen can act as hydrogen bond acceptors. These capabilities allow molecules containing this scaffold to form specific and directional interactions with the amino acid residues of a protein's binding site. Studies using related amino acid organocatalysts have shown that such interactions are crucial for achieving high levels of stereoselectivity, providing insight into how non-covalent forces direct the outcome of chemical reactions. u-szeged.hu By serving as a foundational element in bioactive molecules, this scaffold contributes to a deeper understanding of the chemo-biological interactions that govern physiological processes.

Emerging Research Frontiers and Future Directions for 3 Amino N Ethyl Pyrrolidine 1 Carboxamide Research

Integration with Flow Chemistry and Automated Synthesis Platforms for Accelerated Discovery

The traditional batch synthesis of chemical libraries can be a time-consuming and resource-intensive process. The integration of flow chemistry and automated synthesis platforms offers a paradigm shift for the rapid and efficient exploration of chemical space around the 3-amino-N-ethyl-pyrrolidine-1-carboxamide core. Continuous flow reactors, in particular, provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. nih.gov

For the synthesis of derivatives of this compound, a modular flow system could be envisioned. Such a system would allow for the sequential modification of the core scaffold in a continuous manner. For instance, the primary amine could be functionalized in a first reactor, followed by modification of the carboxamide in a subsequent module, all without the need for isolation of intermediates. This approach has been successfully applied to the synthesis of other heterocyclic compounds, demonstrating its potential for rapid library generation. nih.gov

Automated nanoscale synthesis platforms represent another frontier for the accelerated discovery of novel this compound analogs. These systems utilize robotic liquid handlers to perform a large number of reactions in parallel on a very small scale, significantly reducing the consumption of reagents and solvents. bohrium.com This high-throughput approach would enable the rapid screening of a wide range of building blocks for the synthesis of new derivatives, facilitating the identification of structure-activity relationships. The data generated from these automated experiments can be used to inform the design of subsequent libraries, creating an iterative cycle of design, synthesis, and evaluation.

| Parameter | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |

|---|---|---|

| Synthesis Time | Days to weeks per compound | Minutes to hours per compound |

| Scale | Milligram to gram | Nanomole to milligram |

| Reagent Consumption | High | Low |

| Process Control | Limited | Precise |

| Data Generation | Low throughput | High throughput |

Advanced Combinatorial Chemistry Approaches for Diverse Library Generation

Combinatorial chemistry has been a powerful tool in drug discovery for decades, and modern advancements in this field can be leveraged to generate highly diverse libraries based on the this compound scaffold. uva.esrsc.org Techniques such as DNA-encoded library (DEL) technology and multicomponent reactions (MCRs) are particularly well-suited for this purpose.

In a DEL approach, each building block used in the synthesis is tagged with a unique DNA sequence. This allows for the creation of massive libraries containing millions or even billions of unique compounds, which can be screened simultaneously against a biological target. For this compound, a DEL strategy could be employed to explore a vast chemical space by varying the substituents on the amino group and the ethylamide moiety.

Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, offer an efficient way to generate structural diversity. bohrium.com The Ugi and Passerini reactions are well-known examples of MCRs that could be adapted to incorporate the this compound core or its precursors. This would allow for the rapid generation of a wide array of derivatives with diverse functional groups and stereochemistry.

Exploitation in New Catalytic Cycles and Methodologies

The chiral nature of this compound makes it an intriguing candidate for development as a novel organocatalyst or ligand in asymmetric catalysis. unibo.itmdpi.com The pyrrolidine (B122466) ring is a privileged scaffold in organocatalysis, with proline and its derivatives being widely used to catalyze a variety of stereoselective transformations. unibo.it The presence of the 3-amino group and the N-ethyl-carboxamide in the target compound provides additional handles for tuning the steric and electronic properties of a potential catalyst.

Derivatives of this compound could be explored as catalysts for a range of reactions, including aldol (B89426) and Michael additions, Mannich reactions, and Diels-Alder reactions. The amino group could be functionalized to introduce hydrogen-bond donors or other coordinating groups to enhance catalytic activity and stereocontrol. Furthermore, the carboxamide moiety could be modified to create bidentate or tridentate ligands for transition metal catalysis. The development of new catalytic methodologies based on this scaffold could have a significant impact on the field of asymmetric synthesis. nih.gov

Exploration in Supramolecular Chemistry and Advanced Materials Science Based on Molecular Design

The self-assembly of molecules into well-defined supramolecular structures is a rapidly growing area of research with applications in materials science, nanotechnology, and medicine. mdpi.com The this compound scaffold possesses functional groups, namely the amide and amino moieties, that are capable of forming strong and directional hydrogen bonds, which are key interactions in driving self-assembly. jocpr.com

By strategically modifying the substituents on the pyrrolidine ring, it may be possible to program the self-assembly of this compound derivatives into a variety of supramolecular architectures, such as nanofibers, gels, and vesicles. These materials could have a range of potential applications, including drug delivery, tissue engineering, and sensing.

Furthermore, the pyrrolidine scaffold can be incorporated into porous organic polymers (POPs), metal-organic frameworks (MOFs), and covalent-organic frameworks (COFs). bohrium.comuva.esrsc.org These materials have high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. The incorporation of chiral this compound units into these frameworks could lead to the development of new materials for enantioselective separations and asymmetric catalysis.

| Potential Application | Relevant Structural Features | Key Research Area |

|---|---|---|

| Self-Assembled Nanomaterials | Amide and amino groups for H-bonding | Supramolecular Chemistry |

| Chiral Porous Polymers | Chiral pyrrolidine scaffold | Materials Science |

| Enantioselective Catalysis | Functionalizable amino and amide groups | Asymmetric Catalysis |

Computational-Driven Design and Synthesis Feedback Loops for Rational Compound Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. jocpr.comnih.gov For this compound, a computational-driven design approach can be employed to rationally explore its chemical space and prioritize the synthesis of compounds with desired properties.

Techniques such as virtual screening and de novo design can be used to identify potential derivatives with high affinity and selectivity for a particular biological target. Molecular dynamics simulations can provide insights into the binding modes of these compounds and help to explain structure-activity relationships. This information can then be used to guide the design of the next generation of compounds in an iterative feedback loop.

This approach has been successfully used in the design of other pyrrolidine-based inhibitors. jocpr.com For example, structure-based design has led to the development of potent and selective inhibitors of various enzymes. A similar strategy could be applied to this compound to accelerate the discovery of new drug candidates. The integration of computational design with automated synthesis and high-throughput screening would create a powerful platform for the rapid and efficient discovery of novel compounds.

Q & A

Q. What are the recommended synthetic routes for 3-amino-N-ethyl-pyrrolidine-1-carboxamide?

The synthesis typically involves a multi-step approach:

- Cyclization : Formation of the pyrrolidine ring via cyclization reactions (e.g., using γ-aminobutyric acid derivatives as precursors) .

- Functionalization : Introduction of the ethylamino group via nucleophilic substitution or reductive amination. Boc protection of the amine group is often employed to prevent side reactions .

- Carboxamide Coupling : Reaction with activated carbonyl reagents (e.g., EDCI/HOBt) under controlled solvent conditions (THF or DCM) . Key analytical tools (NMR, LC-MS) should be used to confirm intermediate purity .

Q. How can NMR and LC-MS be utilized to confirm the structural integrity of this compound?

- 1H NMR : Analyze proton environments (e.g., amine protons at δ 1.5–2.5 ppm, ethyl group signals at δ 1.0–1.3 ppm) .

- 13C NMR : Identify carboxamide carbonyl signals (δ ~170 ppm) and pyrrolidine ring carbons .

- LC-MS : Verify molecular ion peaks ([M+H]+) and compare with theoretical masses (e.g., PubChem-computed values) . Discrepancies in spectra may indicate impurities or isomerization .

Q. How does the ethylamino substituent influence the compound’s physicochemical properties?

- Lipophilicity : The ethyl group increases logP, enhancing membrane permeability (experimental logP ~1.6, as seen in analogs) .

- Hydrogen Bonding : The amine group facilitates interactions with biological targets (e.g., enzymes) via H-bond donation . Comparative studies with methyl or trifluoromethyl analogs highlight substituent-dependent bioactivity .

Advanced Research Questions

Q. What strategies optimize reaction yields during carboxamide coupling?

- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve reagent solubility, while DCM minimizes side reactions .

- Stoichiometry : Use a 1.2:1 molar ratio of amine to carbonyl reagent to drive the reaction to completion .

- Temperature Control : Maintain 0–25°C to prevent decomposition of heat-sensitive intermediates .

Q. How can researchers resolve contradictions in reported biological activity data?

- Orthogonal Assays : Validate target binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) alongside enzymatic assays .

- Batch Analysis : Compare activity across synthesized batches to identify variability in purity or stereochemistry .

- Statistical Modeling : Apply dose-response curve analysis (e.g., Hill slopes) to distinguish true efficacy from assay noise .

Q. What experimental designs elucidate the compound’s mechanism of action?

- Mutagenesis Studies : Modify suspected binding residues in target proteins (e.g., kinases) to assess activity loss .

- Molecular Docking : Use computational models (DFT, molecular dynamics) to predict binding poses, guided by crystallographic data from analogs .

- Competitive Inhibition : Co-administer with known inhibitors to evaluate target specificity .

Q. How to develop stability-indicating assays for long-term storage studies?

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then monitor degradation via HPLC-UV/MS .

- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and quantify remaining intact compound .

- Degradation Pathway Mapping : Identify byproducts (e.g., hydrolysis products) using high-resolution MS .

Q. What substituent modifications significantly alter pharmacological profiles?

- Trifluoromethyl Analogs : Enhance metabolic stability but may reduce solubility (observed in related compounds) .

- Methyl vs. Ethyl : Methyl groups decrease lipophilicity, impacting blood-brain barrier penetration . Systematic SAR studies using in vitro potency assays (e.g., IC50 determinations) are critical .

Q. How can computational models guide synthesis optimization?

- Transition State Analysis : DFT calculations predict energy barriers for key steps (e.g., cyclization) .

- Solubility Prediction : Molecular dynamics simulations estimate solubility in aqueous buffers, informing solvent selection .

- logP Estimation : Compare computed (e.g., PubChem) and experimental logP to validate synthetic batches .

Q. What protocols assess the compound’s stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.